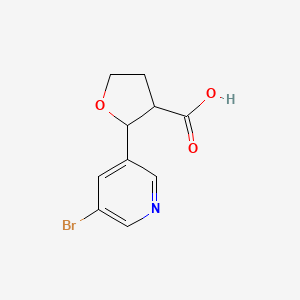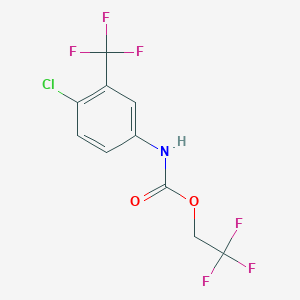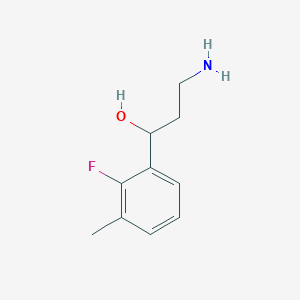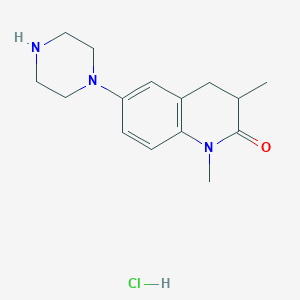
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperazine ring and a tetrahydroquinoline core, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multi-step reactions. One common method starts with the reaction of 1,3-dimethyl-6-aminouracil with p-methoxybenzaldehyde and nitromethane in the presence of a catalyst such as CuFe2O4. This reaction proceeds through a three-component coupling process, yielding the desired product in good yield .
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to improve yield and reduce by-products. Industrial methods often involve solvent-free reactions or the use of specific catalysts to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and hypertension.
Industry: Utilized in the production of specialty chemicals and as a reference standard in pharmaceutical testing
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can cross the blood-brain barrier and activate receptors such as 5HT-1A, leading to central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia and lower peripheral blood pressure without affecting heart rate or intracranial pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one: Another compound with a similar core structure, used in various research applications.
Uniqueness
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C15H22ClN3O |
|---|---|
Poids moléculaire |
295.81 g/mol |
Nom IUPAC |
1,3-dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19;/h3-4,10-11,16H,5-9H2,1-2H3;1H |
Clé InChI |
JRQPGZUUWNICGI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B13196394.png)
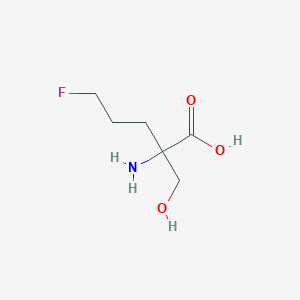
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)

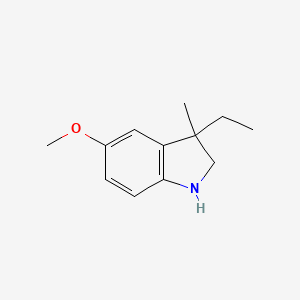

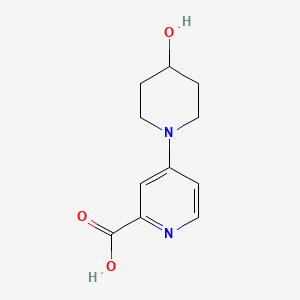
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
